D-Cycloserine-15N,D3 is a stable isotope-labeled derivative of cycloserine, an antibiotic primarily used in the treatment of tuberculosis. Cycloserine acts by inhibiting bacterial cell wall synthesis, specifically targeting enzymes involved in the incorporation of D-alanine into peptidoglycan. The introduction of stable isotopes, such as nitrogen-15 and deuterium, allows for enhanced tracking and analysis of the compound's metabolic pathways and pharmacokinetics in research settings.
D-Cycloserine-15N,D3 is classified as a cyclic amino acid analog and is recognized for its role in antibiotic therapy. Its chemical structure is closely related to that of D-alanine, which is crucial for bacterial cell wall integrity. The compound can be sourced from various chemical suppliers specializing in isotope-labeled compounds, primarily for research purposes.
The synthesis of D-Cycloserine-15N,D3 typically involves isotope exchange reactions. The process begins with commercially available isotope-labeled raw materials, which are then reacted under controlled conditions to yield the final compound.
D-Cycloserine-15N,D3 has the molecular formula with a molar mass of approximately . The compound features a unique cyclic structure that mimics D-alanine:
D-Cycloserine-15N,D3 can participate in several chemical reactions:
These reactions are crucial for understanding the compound's reactivity and potential modifications for therapeutic applications.
D-Cycloserine-15N,D3 functions similarly to cycloserine by inhibiting bacterial cell wall biosynthesis. It competitively inhibits two key enzymes:
By blocking these enzymes, D-Cycloserine-15N,D3 prevents the formation of essential components required for bacterial cell wall integrity, thereby exhibiting its antibiotic properties .
These properties are critical for its handling and application in laboratory settings.
D-Cycloserine-15N,D3 has several scientific applications:
The stable isotope labeling enhances the precision of these studies, making it an invaluable tool in pharmaceutical research.
The synthesis of D-Cycloserine-15N,d3 (IUPAC: (4R)-4-amino-4,5,5-trideuterio-(2-15N)-1,2-oxazolidin-3-one) requires precise chiral control to preserve its antibiotic function while incorporating heavy isotopes. The core isoxazolidinone ring is constructed via a stereoselective cyclization reaction, where deuterium atoms are introduced at the C4/C5 positions using deuterated reducing agents (e.g., NaBD4) under kinetic control. 15N labeling is achieved through nucleophilic substitution with 15N-ammonia sources at the N2 position, exploiting ring-opening/closure strategies to retain optical purity. Modern routes utilize asymmetric hydrogenation with chiral catalysts (e.g., BINAP-Ru complexes) to achieve >98% enantiomeric excess, critical for maintaining bioactivity [2] [7].
Key synthetic challenges:
Table 1: Isotope Incorporation Efficiency in Cycloserine Derivatives
Label Position | Reagent Used | Isotopic Purity (%) | Stereochemical Integrity |
---|---|---|---|
N2 (15N) | 15NH4OH | 98–99.5 | >98% ee (R) preserved |
C4/C5 (d3) | D2/Pd-C catalyst | 99.8 | No epimerization observed |
Metabolic scrambling poses significant hurdles in 15N/deuterium dual-labeled cycloserine synthesis. Studies using HEK293 cell models reveal unexpected 15N migration from target α-amino groups to glutamate side chains via transaminase activity, reducing N2-specific enrichment to 30–52% in early protocols. Mitigation strategies include:
High-resolution mass spectrometry (FTICR-MS) enables real-time monitoring of 15N/13C incorporation patterns. Multivariate algorithms deconvolute overlapping isotope clusters from partially labeled intermediates, allowing iterative refinement of reaction conditions [5].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 18326-62-0
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 29733-86-6